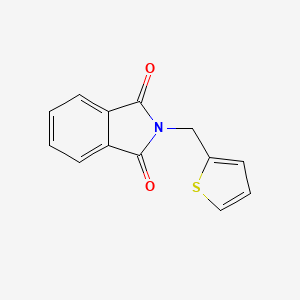
2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione
Descripción general
Descripción
2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of a thiophene ring attached to an isoindoline-1,3-dione scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . Another method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring or the isoindoline-1,3-dione scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors . The presence of the thiophene ring and isoindoline-1,3-dione scaffold allows for diverse interactions with biological molecules, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione scaffold but differ in the substituents attached to the nitrogen atom.
Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical properties and reactivity.
Uniqueness
2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is unique due to the combination of the thiophene ring and isoindoline-1,3-dione scaffold, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
2-(thiophen-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDLDNQZCDPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

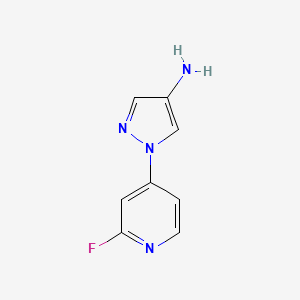
![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)
![N-(3-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2528727.png)
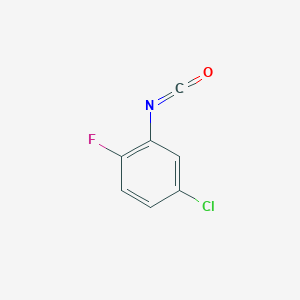
![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)
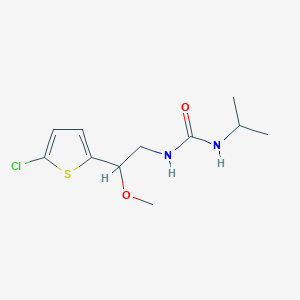
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)
![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)
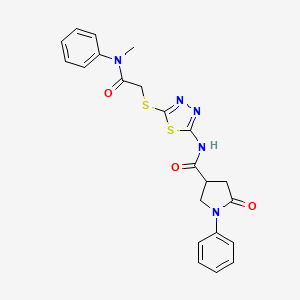
![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)
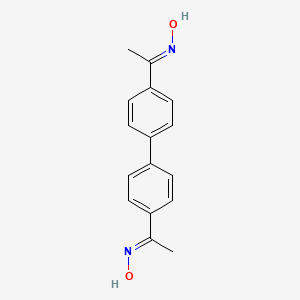
![1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2528746.png)
![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)
